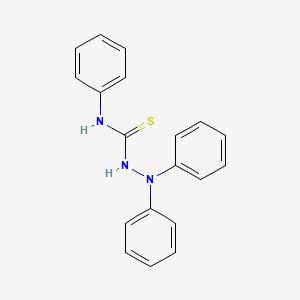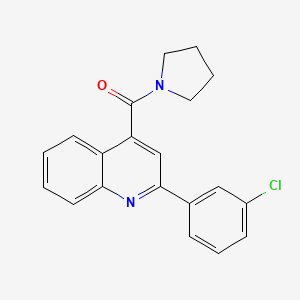![molecular formula C19H21BrN2O3S B5813467 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B5813467.png)
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperazine derivative that has been shown to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用机制
The mechanism of action of 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in cells. For example, this compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and HCV by blocking viral entry and replication.
实验室实验的优点和局限性
One advantage of using 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied for its biological activities. This means that researchers have a good understanding of its mechanism of action and potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One limitation of using this compound in lab experiments is that its biological activities may not translate to in vivo models. Additionally, the toxicity of this compound has not been fully evaluated, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine. One direction is to further investigate its anti-inflammatory properties and potential therapeutic applications for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as an anticancer agent in various cancer types. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects.
合成方法
The synthesis of 1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine involves the reaction of 1-(4-bromobenzoyl)piperazine with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-(4-bromobenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antiviral properties by inhibiting the replication of viruses such as HIV and HCV.
属性
IUPAC Name |
(4-bromophenyl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-14-3-8-18(15(2)13-14)26(24,25)22-11-9-21(10-12-22)19(23)16-4-6-17(20)7-5-16/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPDASXZKZHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5813396.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5813400.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5813402.png)
![ethyl 4-{[(3-cyano-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B5813404.png)

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)
methanone](/img/structure/B5813439.png)
![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

